
Fluorobenzene;pyrimidine
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Overview
Description
Fluorobenzene and pyrimidine are two distinct compounds that, when combined, form a unique chemical entity. Fluorobenzene is an aryl fluoride with the formula C₆H₅F, known for its use as a precursor to various fluorophenyl compounds . Pyrimidine, on the other hand, is a nitrogen-containing heterocycle with significant biological importance, being a core structure in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorobenzene can be synthesized through the thermal decomposition of benzenediazonium tetrafluoroborate . This reaction involves heating the solid benzenediazonium tetrafluoroborate to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas. Pyrimidine derivatives can be synthesized using various methods, including the rhodium (II)-catalyzed reactions of cyclic diazo compounds with arylacetylenes or styrenes .
Industrial Production Methods: Industrial production of fluorobenzene typically involves the reaction of cyclopentadiene with difluorocarbene, followed by ring expansion and elimination of hydrogen fluoride . Pyrimidine derivatives are produced using methods such as microwave radiation, ultrasound, and grinding with different catalysts like ionic liquids, acids, metals, and nanocatalysts .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Fluorobenzene undergoes electrophilic aromatic substitution reactions, albeit less readily than other halogenated benzenes due to the electron-withdrawing effect of the fluorine atom. The reactivity of fluorobenzene can be summarized as follows:
The unique electronic effects of fluorine result in different regioselectivity compared to other halogens, often favoring substitution at the para position due to steric hindrance at the ortho position.
Nucleophilic Substitution Reactions
Fluorobenzene can also participate in nucleophilic substitution reactions, particularly when treated with strong nucleophiles under specific conditions. The most common mechanism is the displacement of the fluoride ion, which can be facilitated by solvents or catalysts.
Biological Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. Recent research highlights that certain pyrimidine derivatives exhibit antifungal properties, with some compounds showing higher efficacy than established antifungal agents like Pyrimethanil .
Combined Chemical Reactions of Fluorobenzene and Pyrimidine
The interaction between fluorobenzene and pyrimidine has been explored in various synthetic pathways:
Mechanistic Insights
The reactivity patterns observed in the combination of these two compounds often depend on the specific conditions used during synthesis:
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Nucleophilic Attack : In reactions involving nucleophiles, the presence of fluorine in fluorobenzene may enhance the electrophilicity of adjacent carbon atoms in pyrimidines.
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Rate Constants : Studies indicate that fluorinated pyrimidines react significantly faster than their non-fluorinated counterparts when subjected to nucleophilic attack .
Biological Activity Data
Compound | Target Organism | EC₅₀ (μg/mL) |
---|---|---|
5-bromo-2-fluoro-N-(3-(pyrimidin-4-yl)phenyl)benzamide | Phomopsis sp. | 10.5 |
Pyrimethanil | Phomopsis sp. | 32.1 |
Scientific Research Applications
Fluorobenzene and pyrimidine derivatives have numerous applications in scientific research. Fluorobenzene is used as a precursor for fluorophenyl compounds, which are important in pharmaceuticals and materials science . Pyrimidine derivatives are crucial in medicinal chemistry, with applications in anticancer, antiviral, and antimicrobial treatments . They are also used in the development of fluorescent probes for studying intracellular processes and chemosensors .
Mechanism of Action
The mechanism of action for fluorobenzene and pyrimidine derivatives varies depending on their specific applications. Fluorobenzene’s pi-donor properties activate the para position for electrophilic substitution . Pyrimidine derivatives, such as 5-fluorouracil, inhibit thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells . Other pyrimidine derivatives may inhibit enzymes like DNA topoisomerase 1, affecting DNA replication and repair .
Comparison with Similar Compounds
Fluorobenzene can be compared to other halobenzenes like chlorobenzene, bromobenzene, and iodobenzene . Its unique pi-donor properties make it more reactive in electrophilic substitution reactions. Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrazine . Pyrimidine’s ability to form hydrogen bonds and its role in DNA and RNA make it unique among these compounds.
List of Similar Compounds:- Chlorobenzene
- Bromobenzene
- Iodobenzene
- Pyridine
- Pyrazine
Properties
CAS No. |
835653-06-0 |
---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
fluorobenzene;pyrimidine |
InChI |
InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |
InChI Key |
FOPROEBLKARBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)F.C1=CN=CN=C1 |
Origin of Product |
United States |
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